N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide is a complex organic compound with significant implications in pharmaceutical chemistry. This compound is characterized by its unique molecular structure, which includes a sulfonamide functional group, a phenylethene backbone, and a fluorinated aromatic ring. It is primarily classified under sulfonamides, which are known for their diverse biological activities, including antibacterial and antihyperlipidemic properties.
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide falls under the category of sulfonamides, which are a class of compounds that contain a sulfonamide group (-SO2NH2). These compounds are widely recognized for their role in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide can be approached through several methodologies:
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects.
The mechanism of action for N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide primarily revolves around its interaction with biological targets:
The physical properties of N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and structural integrity during synthesis .
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide has several scientific uses:
The systematic name N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide provides precise structural insights through its IUPAC construction. The parent "sulfonamide" establishes it within a clinically significant class of organosulfur compounds characterized by the -S(=O)₂-N< functional group. The substituent name [(4-fluorophenyl)(oxolan-2-yl)methyl] reveals two critical features: a para-fluorinated phenyl ring and a tetrahydrofuran (oxolan) ring connected via a chiral methine bridge carbon. The "2-phenylethene-1-sulfonamide" moiety indicates a vinyl sulfonamide group with a phenyl substituent, potentially exhibiting (E)- or (Z)-stereoisomerism [1] [5].
Structurally, this compound belongs to three overlapping medicinal chemistry categories:
Table 1: Core Molecular Identifiers
Property | Identifier |
---|---|
Systematic Name | N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide |
Common Drug Motifs | Fluoroaryl, Tetrahydrofuran, Vinyl sulfonamide |
Molecular Formula | C₁₉H₂₀FNO₃S (predicted) |
Chiral Centers | 1 (oxolane-methine carbon) |
Isomeric Forms | (R)-, (S)- enantiomers; (E)-/(Z)- vinyl isomers |
Table 2: Structural Feature Analysis
Structural Element | Pharmacological Influence | Example Analogues |
---|---|---|
4-Fluorophenyl | Enhanced lipophilicity, metabolic stability | US20030069299A1 kinase inhibitors [2] |
Oxolan-2-ylmethyl | Conformational restraint, H-bonding capacity | CID 3803253 triazole derivatives [5] |
2-Phenylethenesulfonamide | Targeted covalent binding potential | PubChem CID 42955225 [1] |
Hybrid connectivity | Synergistic bioactivity profile | CAS 125971-96-2 derivatives [4] |
The compound emerged from early 21st century research into hybrid sulfonamides with complex substitution patterns. Its design principles reflect two converging trends: (1) the strategic incorporation of fluorinated aryl systems to optimize pharmacokinetic properties, and (2) the integration of heterocyclic scaffolds to enhance target selectivity. Patent literature from this period reveals intensive exploration of sulfonamide variations, exemplified by US20030069299A1 which details substituted indolinones bearing fluorophenyl and sulfonamide groups as kinase inhibitors with anti-proliferative applications. This patent landscape established critical structure-activity relationship (SAR) principles for sulfonamide hybrids [2].
The specific integration of the tetrahydrofuran ring system likely originated from parallel investigations into oxygen heterocycles as bioactive scaffolds. Compounds like 2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid (CID 3803253) demonstrated the pharmaceutical relevance of the oxolane motif in sulfonamide-containing molecules targeting enzymatic processes. These structural innovations collectively informed the design rationale for combining fluorinated aryl, oxolane, and vinyl sulfonamide components into a single hybrid entity [5].
Synthetic routes to such compounds typically employ multi-step sequences involving:
This methodology reflects techniques described in contemporaneous patents for structurally complex sulfonamides [2] [3].
In contemporary drug discovery, this sulfonamide hybrid exemplifies three key development strategies:
Molecular Hybridization Strategy: The compound represents a purposeful fusion of three pharmacophoric elements: the fluorinated aryl system (bioisosteric mimicry), the tetrahydrofuran ring (conformational influence), and the vinyl sulfonamide (targeted reactivity). Each component addresses specific drug development challenges – fluorination enhances blood-brain barrier penetration, the oxolane scaffold reduces conformational flexibility to improve target specificity, and the vinyl sulfonamide enables selective covalent binding to cysteine residues in target proteins [1] [2].
Targeted Protein Modulation: Vinyl sulfonamide derivatives exhibit pronounced activity against enzymes with nucleophilic residues, particularly cysteine-dependent proteins. Patent US20030069299A1 demonstrates that structurally related fluorophenyl sulfonamides function as kinase inhibitors, disrupting signal transduction pathways in proliferative disorders. The electrophilic vinyl bond enables covalent inhibition, while the oxolane-fluorophenyl moiety provides selective recognition through complementary binding interactions [2].
Table 3: Biological Activity Profile of Related Structures
Structural Class | Biological Activity | Potential Therapeutic Application | Reference Patent |
---|---|---|---|
Fluorophenyl sulfonamide-indolinones | Kinase inhibition (IC₅₀ < 100 nM) | Anti-proliferative agents | US20030069299A1 [2] |
Vinyl sulfonamide-triazoles | Enzyme modulation via covalent modification | Anti-inflammatory targets | CID 3803253 analogues [5] |
Oxolane-containing sulfonamides | Conformationally constrained inhibitors | Metabolic disease interventions | PubChem CID 3803253 [5] |
Synthetic Versatility: The compound serves as a versatile intermediate for further structural diversification. The oxolane ring undergoes acid-catalyzed ring-opening for spacer elongation, the vinyl group participates in cycloaddition reactions, and the sulfonamide nitrogen allows for N-alkylation – transformations enabling library generation for SAR studies. These synthetic handles facilitate optimization of bioavailability and target selectivity while maintaining the core pharmacophore [1] [2].
The continued exploration of such hybrid sulfonamides addresses critical pharmaceutical challenges, particularly in targeted covalent inhibitor development for oncology and inflammatory diseases. Their capacity for selective, irreversible target engagement offers advantages against rapidly mutating disease targets while maintaining manageable off-target profiles through rational design of the recognition elements [2] [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8